Trifluoroethylene is a crucial building block for the synthesis of various fluoropolymers. One prominent example is poly(vinylidene fluoride-co-trifluoroethylene) (P(VDF-TrFE)) []. This copolymer exhibits valuable properties like piezoelectricity and ferroelectricity, making it useful in applications such as energy harvesting and non-volatile memory devices []. Research explores methods to optimize the deposition process and properties of P(VDF-TrFE) films for improved performance [].
Trifluoroethylene serves as a starting material for the synthesis of other fluorinated materials with unique properties. These materials find applications in various scientific fields, including:
Trifluoroethylene is a colorless gas with the chemical formula C₂HF₃. It is a member of the class of compounds known as fluoroolefins, characterized by the presence of fluorine atoms attached to a carbon-carbon double bond. This compound is notable for its high reactivity and low boiling point, which is approximately -27.4 °C. Trifluoroethylene is primarily used in the production of fluoropolymers and other fluorinated compounds, making it significant in various industrial applications.
Trifluoroethylene poses several safety concerns:
Trifluoroethylene can be synthesized through several methods:
Trifluoroethylene has several key applications:
Studies on trifluoroethylene interactions focus on its reactivity with other substances:
Several compounds share similarities with trifluoroethylene, particularly within the category of fluoroolefins. Here are some notable comparisons:
Compound | Chemical Formula | Key Characteristics |
---|---|---|
Tetrafluoroethylene | C₂F₄ | More stable than trifluoroethylene; used in polymer production. |
1,1-Difluoroethylene | C₂H₂F₂ | Less reactive; used in various chemical syntheses. |
Vinylidene fluoride | C₂H₂F₂ | Known for forming copolymers; has different polymerization properties. |
Trifluoroethylene stands out due to its unique combination of reactivity and application potential in producing high-performance materials. Its ability to undergo rapid disproportionation under certain conditions also poses distinct safety considerations compared to similar compounds like tetrafluoroethylene, which is more stable and less hazardous under standard conditions.
Trifluoroethylene (TrFE, C₂HF₃) emerged as a critical organofluorine compound during the mid-20th century, though its exact discovery date remains unclear. Early advancements in fluoropolymer chemistry laid the groundwork for its development. Notably, polychlorotrifluoroethylene (PCTFE), a related polymer, was first synthesized in 1934 by Fritz Schloffer and Otto Scherer at IG Farben . TrFE’s synthesis methods were refined through catalytic hydrodechlorination processes, as evidenced by patents from the 1970s, such as US3564064A, which detailed gas-phase reactions of chlorotrifluoroethylene (CTFE) with hydrogen over palladium catalysts . By the 2010s, innovations in radical polymerization techniques enabled controlled production of poly(trifluoroethylene) (PTrFE) .
TrFE is systematically named 1,1,2-trifluoroethene (IUPAC) and classified as a vinyl fluoride due to its sp²-hybridized carbon-fluorine bonds . Common synonyms include ethylene trifluoride, HFC 1123, and R1123 . Its molecular formula (C₂HF₃) and CAS registry number (359-11-5) are widely referenced in chemical databases .
TrFE occupies a niche in organofluorine chemistry as a precursor to high-performance polymers. Its electron-deficient double bond facilitates radical polymerization and copolymerization, distinguishing it from saturated fluorocarbons . The compound’s ability to form ferroelectric copolymers with vinylidene fluoride (VDF) has been pivotal in materials science, enabling applications in flexible electronics and energy storage .
TrFE’s integration into fluoropolymer production marked a technological leap. The copolymerization of TrFE with VDF yielded poly(vinylidene fluoride-trifluoroethylene) (P(VDF-TrFE)), a material renowned for its piezoelectric properties . This development, coupled with advancements in catalytic hydrogenation of CTFE, solidified TrFE’s role in synthesizing dielectric and electrostrictive materials .
The primary industrial route involves hydrodechlorination of chlorotrifluoroethylene (CTFE). In a representative process, CTFE reacts with hydrogen gas over a palladium or platinum catalyst supported on extruded activated carbon at 200–230°C . This method achieves >90% conversion and ~80% selectivity for TrFE (Table 1) .
Table 1: Catalytic Performance in CTFE Hydrodechlorination
Catalyst | CTFE Conversion (%) | TrFE Selectivity (%) |
---|---|---|
Pd/C | 93 | 71 |
Pt/C | 98 | 70 |
Small-scale synthesis often employs radical-mediated polymerization. For example, perfluoro-3-ethyl-2,4-dimethyl-3-pentyl persistent radical (PPFR) initiates TrFE polymerization, yielding PTrFE with controlled molecular weights (7,700–38,100 g/mol) and CF₃ end groups . Photochemical reduction of sulfonium salts derived from TrFE and alcohols also generates fluoroalkyl radicals for tailored polymer architectures .
The hydrodechlorination mechanism proceeds via adsorption of CTFE and H₂ on catalytic sites, followed by sequential dechlorination and hydrogenation . Density functional theory (DFT) studies reveal that hyperconjugative interactions between sulfur lone pairs and σ*(C–F) orbitals stabilize intermediates, enhancing regioselectivity . Radical polymerization follows a chain-transfer mechanism, with activation energies ~50 kJ/mol, favoring head-to-tail monomer addition .
Chromatographic purification of sulfonium salt intermediates (e.g., 5-(trifluorovinyl)dibenzothiophenium triflate) minimizes byproducts in TrFE derivatization . In catalytic processes, using nitrogen as a diluent reduces CTFE concentration from 33% to 11%, maintaining high selectivity (75%) while avoiding catalyst poisoning .
TrFE adopts a trigonal planar geometry at the double bond, with C–F bond lengths of 1.32–1.35 Å and F–C–F angles of 108–112° . X-ray crystallography of related sulfonium salts confirms S···O noncovalent interactions (2.83 Å), which enhance electrophilicity at sulfur centers during derivatization .
Property | Value |
---|---|
Melting Point | -78°C |
Boiling Point | -51°C |
Density | 1.265 g/cm³ |
Refractive Index | 1.313 (estimated) |
TrFE’s low boiling point and high density arise from strong dipole-dipole interactions and fluorine’s electronegativity .
TrFE undergoes radical addition reactions with alcohols, forming 1,2,2-trifluoro-2-(alkoxy)ethyl sulfonium salts under mild conditions . Thermal degradation begins at 362°C in oxidative environments, making PTrFE suitable for high-temperature applications .
PTrFE homopolymers exhibit semi-crystalline behavior (36% crystallinity) and thermal stability up to 428°C, ideal for aerospace coatings . Copolymers like P(VDF-TrFE) display ferroelectric hysteresis, enabling use in non-volatile memory devices .
Electrostrictive relaxors derived from TrFE terpolymers exhibit >4% strain under electric fields, promising for soft robotics . Additionally, PTrFE’s low water vapor transmission rate (<0.01 g·mm/m²/day) makes it valuable in pharmaceutical packaging .
Flammable;Compressed Gas